molecular formula C9H16O2 B086659 1,7-Dioxaspiro[5.5]undecane CAS No. 180-84-7

1,7-Dioxaspiro[5.5]undecane

Cat. No.: B086659
CAS No.: 180-84-7
M. Wt: 156.22 g/mol
InChI Key: GBBVHDGKDQAEOT-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[5.5]undecane, also known as 1,7-dioxaspirodecane, is an organic compound belonging to the spirocyclic family of compounds. It is an alicyclic compound with a spirocyclic ring system consisting of seven carbon atoms and two oxygen atoms. This compound is an important intermediate in the synthesis of a variety of bioactive molecules, such as pharmaceuticals, agrochemicals, and fragrances. This compound is also used as a building block in the synthesis of various polymers and other materials.

Scientific Research Applications

  • Synthesis and Stereochemistry :

    • Iwata et al. (1985) and Uchiyama et al. (2001) describe stereoselective synthesis methods for (R)- and (S)-1,7-dioxaspiro[5.5]undecane, which is a sex pheromone of the olive fly (Iwata et al., 1985); (Uchiyama et al., 2001).
    • The synthesis of 1,7-dioxaspiro[5.5]undecanes from exo-glycal is discussed by Lin et al. (2010), providing insights into new spirocyclization methods (Lin et al., 2010).
    • Lastdrager et al. (2005) and Keller et al. (2002) report on methods for synthesizing functionalized 1,7-dioxaspiro[5.5]undecanes using acid-catalyzed spiroketalizations and ring-closing metathesis, respectively (Lastdrager et al., 2005); (Keller et al., 2002).
  • Pheromone Research and Biological Applications :

    • Haniotakis et al. (1986) and Fletcher et al. (2002) provide insights into the role of 1,7-dioxaspiro[5.5]undecane as a sex pheromone in the olive fruit fly, including its synthesis and biosynthesis (Haniotakis et al., 1986); (Fletcher et al., 2002).
    • The synthesis and evaluation of new this compound ligands for use in the desymmetrization of meso epoxides are explored by Patra et al. (2000), indicating potential applications in catalysis (Patra et al., 2000).
    • Kikionis et al. (2017) discuss the use of this compound in controlled release systems for pheromones, utilizing electrospun micro/nanofiber matrices (Kikionis et al., 2017).
  • Conformational Analysis and Crystal Structure Studies :

    • Deslongchamps et al. (1990) and Zeng et al. (2021) provide conformational analysis and crystal structure studies of this compound and its derivatives, offering insights into their physical and chemical properties (Deslongchamps et al., 1990); (Zeng et al., 2021).
  • Synthetic Studies on Natural Products :

    • Synthetic studies focusing on spiroketal natural products, including this compound, are discussed by Iwata et al. (1988) and Lawson et al. (1993), highlighting their potential in synthesizing complex natural products (Iwata et al., 1988); (Lawson et al., 1993).

Safety and Hazards

1,7-Dioxaspiro[5.5]undecane is considered a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The future directions of research on 1,7-Dioxaspiro[5.5]undecane could involve its potential use as a controlled release device . For example, one study encapsulated the compound in poly(L-lactic acid) (PLLA) microparticles for potential use in controlling the population of the olive fruit fly Dacus oleae .

Mechanism of Action

Biochemical Analysis

Properties

IUPAC Name

1,7-dioxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBVHDGKDQAEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040735
Record name 1,7-Dioxaspiro[5.5]undecane
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-84-7
Record name Olean
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Record name 1,7-Dioxaspiro(5.5)undecane
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Record name 1,7-Dioxaspiro[5.5]undecane
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Record name 1,7-dioxaspiro[5.5]undecane
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Record name 1,7-DIOXASPIRO(5.5)UNDECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological function of 1,7-dioxaspiro[5.5]undecane in insects?

A1: this compound acts as a sex pheromone in several insect species, primarily in the olive fruit fly (Bactrocera oleae). Females release this compound to attract males for mating [, ].

Q2: Are there other biological roles for this compound or its derivatives in insects?

A2: Yes, beyond its role as a sex pheromone, research suggests that 2-methyl-1,7-dioxaspiro[5.5]undecane, a derivative, may act as a "weapon of rearguard action" in female-female contests of the parasitoid wasp Goniozus legneri []. The losing wasp releases the compound, potentially reducing further aggression.

Q3: Do different stereoisomers of these spiroacetals elicit different biological responses?

A3: Yes, different stereoisomers can have varying biological activity. For instance, in the cucumber fly (Bactrocera cucumis), the (2S,6R,8S)-stereoisomer of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is the naturally occurring and biologically active form, demonstrating the importance of stereochemistry in pheromone activity [].

Q4: How do insects detect these spiroacetal pheromones?

A4: Insects detect these pheromones through specialized olfactory receptors located on their antennae. Studies using gas chromatography coupled with electroantennographic detection (GC-EAD) have confirmed that both male and female antennae of various fruit fly species respond to specific spiroacetals [, , , ].

Q5: Does the presence of other volatile compounds influence the activity of this compound?

A5: It's likely. Insect pheromone systems are often complex, involving blends of multiple compounds. For example, in Bactrocera kraussi, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is a key component, but other spiroacetals and compounds like 2-methyl-6-pentyl-3,4-dihydro-2H-pyran are also present and potentially contribute to the overall pheromonal signal [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula is C9H16O2, and the molecular weight is 156.22 g/mol.

Q7: Are there established synthetic routes for this compound and its derivatives?

A7: Yes, several synthetic approaches have been developed, showcasing the versatility in accessing these structures. Some key methods include:

  • From propargylic and homopropargylic alcohols: This flexible approach allows for the individual construction of the two rings of the spiroacetal [].
  • Using (S)-(+)-lactic acid: This route has been successfully employed to synthesize enantiomerically pure forms of 2,8-dimethyl- and 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanes [].
  • Via organoselenium-mediated cyclization reactions: This method utilizes alkenyl hydroxyketones, which cyclize in the presence of N-phenylselenophthalimide and a Lewis acid to yield the spiroacetals [].
  • From hydroxy-functionalized conjugated nitroolefins: This approach provides a short and efficient synthesis of this compound and (E)-2-methyl-1,7-dioxaspiro[5.6]dodecane [].
  • Via ring-closing metathesis and rearrangement: This method utilizes a dioxolane precursor and proceeds through a bridged acetal intermediate before rearrangement to the spiroketal [].

Q8: How is the stereochemistry of these spiroacetals determined and controlled during synthesis?

A8: Stereochemical control is crucial for replicating the biological activity of these compounds. Strategies include:

  • Starting from enantiomerically pure materials: Utilizing chiral starting materials, such as (S)-(+)-lactic acid, ensures the desired stereochemistry is carried through the synthesis [].
  • Employing stereoselective reactions: Reactions like the double allylboration of aldehydes using chiral boron reagents allow for the construction of enantiomerically enriched spiroketal precursors [].

Q9: What are the potential applications of this compound and its analogs?

A9: The primary application lies in pest management. These compounds, particularly this compound, show promise as attractants in traps for monitoring and controlling populations of pest insects, especially the olive fruit fly [].

Q10: What are the challenges and future research directions in this field?

A10: Key challenges and areas for future research include:

  • Understanding the biosynthetic pathways: Further research is needed to fully elucidate the biosynthetic pathways of these spiroacetals in different insect species, which could lead to novel pest control strategies [, , , ].
  • Developing more efficient and cost-effective syntheses: Exploring new synthetic routes and catalytic systems is crucial for large-scale production of these compounds for pest control applications [, ].
  • Investigating the role of spiroacetals in other insect species: Expanding research beyond the well-studied species could unveil new pheromone systems and potential applications in diverse ecological contexts [].
  • Developing species-specific pheromone blends: Combining this compound with other identified pheromone components may lead to more effective and targeted pest control strategies [].
  • Evaluating the environmental impact: Thorough ecological assessments are crucial to ensure the responsible use of these compounds in pest management, minimizing potential negative effects on non-target species and ecosystems [].

Q11: How stable is this compound under environmental conditions?

A11: While specific data on its degradation is limited in the provided papers, its volatility suggests a relatively short lifespan in the environment, which is generally desirable for pheromone-based pest control to minimize residue and non-target effects.

Q12: Are there any known analytical methods for detecting and quantifying this compound?

A12: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of these spiroacetals in insect secretions and environmental samples [, , ].

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